molecular formula C8H4BrFO B1343895 7-Bromo-5-fluoro-1-benzofuran CAS No. 253429-19-5

7-Bromo-5-fluoro-1-benzofuran

Cat. No. B1343895
Key on ui cas rn: 253429-19-5
M. Wt: 215.02 g/mol
InChI Key: TYBMMMOEVBNTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157455B2

Procedure details

2-Bromo-1-(2,2-diethoxy-ethoxy)-4-fluoro-benzene (60 g, 0.22 mol, Step A) was combined with Amberlyst-15 (20 g, Aldrich) in chlorobenzene (500 mL, Aldrich) and stirred with a paddle stirrer while the temperature was maintained at very gentle reflux. At the same time an azeotrope containing ethanol and chlorobenzene was removed via downward distillation. After 2 hours, more chlorobenzene was added (200 mL) and additional azeotrope was collected. The content of the flask was filtered and excess chlorobenzene was distilled (45° C., at ˜1 mm). The residue was purified by silica gel chromatography (5–10% ethyl ether/hexane) to give 7-bromo-5-fluoro-benzofuran (14 g, ˜33%) and taken to the next step. H1NMR (300 MHz, DMSOd6), ppm: 8.20 (d), 1H, 7.52 (m), 2H, 7.10 (d), 1H.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:10][CH:11](OCC)OCC.C(O)C>ClC1C=CC=CC=1>[Br:1][C:2]1[C:3]2[O:9][CH:10]=[CH:11][C:4]=2[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)OCC(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred with a paddle stirrer while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at very gentle reflux
CUSTOM
Type
CUSTOM
Details
was removed via downward distillation
ADDITION
Type
ADDITION
Details
more chlorobenzene was added (200 mL) and additional azeotrope
CUSTOM
Type
CUSTOM
Details
was collected
FILTRATION
Type
FILTRATION
Details
The content of the flask was filtered
DISTILLATION
Type
DISTILLATION
Details
excess chlorobenzene was distilled (45° C., at ˜1 mm)
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (5–10% ethyl ether/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=CC=2C=COC21)F
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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